molecular formula C21H23N3O2S B2655808 N-(3-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 894873-40-6

N-(3-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2655808
CAS No.: 894873-40-6
M. Wt: 381.49
InChI Key: XZQXLQWBCCQUMM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of methoxyphenyl and quinazoline moieties suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This method can be performed without solvents at room temperature or with heating in a steam bath . Another approach involves the cyclocondensation of intermediates with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, can be applied to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide is not fully understood, but it likely involves interactions with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spiro structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide stands out due to its spiro structure, which is less common in organic compounds

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-16-8-6-7-15(13-16)22-19(25)14-27-20-17-9-2-3-10-18(17)23-21(24-20)11-4-5-12-21/h2-3,6-10,13,23H,4-5,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXLQWBCCQUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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